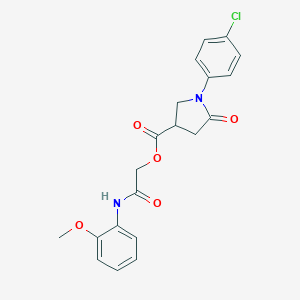
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MDPV, which is an acronym for its full chemical name. MDPV belongs to the class of synthetic cathinones, which are psychoactive substances that have been known to produce stimulant effects in humans. However,
Mecanismo De Acción
MDPV is believed to produce its stimulant effects through the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects in humans. These effects include increased heart rate, elevated blood pressure, and increased body temperature. MDPV has also been shown to produce psychological effects, such as increased alertness, euphoria, and increased sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages as a tool for scientific research. For example, it is relatively easy to synthesize and is readily available in the research community. Additionally, MDPV produces similar effects to other stimulant drugs, which makes it a useful tool for studying the mechanisms of action of these drugs. However, there are also several limitations to the use of MDPV in lab experiments. For example, the effects of MDPV on the brain and body can be unpredictable, and it can be difficult to control the dosage and purity of the compound.
Direcciones Futuras
There are several potential future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV in the treatment of certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further research is needed to better understand the long-term effects of MDPV use and its potential for addiction. Overall, MDPV has the potential to be a valuable tool for scientific research, and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
MDPV can be synthesized through the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-methoxyphenylhydrazine, followed by the reaction of the resulting product with pyrrolidine-2-one and 4-chlorobenzoyl chloride. The synthesis of MDPV has been extensively documented in the literature and is considered to be a relatively straightforward process.
Aplicaciones Científicas De Investigación
MDPV has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where MDPV has been used to study the effects of stimulant drugs on the brain. MDPV has been shown to produce similar effects to other stimulant drugs, such as cocaine and amphetamines, and has been used as a tool to better understand the mechanisms of action of these drugs.
Propiedades
Nombre del producto |
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C20H19ClN2O5 |
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
[2-(2-methoxyanilino)-2-oxoethyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5/c1-27-17-5-3-2-4-16(17)22-18(24)12-28-20(26)13-10-19(25)23(11-13)15-8-6-14(21)7-9-15/h2-9,13H,10-12H2,1H3,(H,22,24) |
Clave InChI |
UCIOPPQTVBUZFU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)

![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)


![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)

![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)


